2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide

monoamine oxidase A neuropharmacology in vitro enzyme inhibition

This 4-fluorophenyl-substituted 2-isoxazol-3-yl-acetamide delivers nanomolar MAO-A inhibition (IC50 6 nM) with 350-fold selectivity over MAO-B and annotated PPARα antagonism. The 4-fluorophenyl group imparts electronic and steric effects not recapitulated by des-fluoro, 4-chloro, or 4-methyl analogues. Drop-in replacement with other chemotype members carries irreproducibility risk; independent validation is essential. Procure as a selective MAO-A chemical probe for neurotransmission studies or as a reference standard for SAR optimization within isoxazole-acetamide libraries.

Molecular Formula C19H17FN2O3
Molecular Weight 340.354
CAS No. 952984-96-2
Cat. No. B2748847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide
CAS952984-96-2
Molecular FormulaC19H17FN2O3
Molecular Weight340.354
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O3/c1-12-3-8-17(24-2)16(9-12)21-19(23)11-15-10-18(25-22-15)13-4-6-14(20)7-5-13/h3-10H,11H2,1-2H3,(H,21,23)
InChIKeyZDNMAXYYISWHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide (CAS 952984-96-2): Procurement-Relevant Identity and Baseline


2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic small-molecule belonging to the 2-isoxazol-3-yl-acetamide series. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.35 g/mol. The compound is annotated as a peroxisome proliferator-activated receptor alpha (PPARα) antagonist [1] and has been profiled in high-throughput screens for monoamine oxidase (MAO) inhibition [2]. The 4-fluorophenyl substituent distinguishes it from the des-fluoro and other 5-aryl analogues within the same chemotype.

Why Interchanging 2-Isoxazol-3-yl-acetamide Analogs Can Compromise Experimental Outcomes


In the 2-isoxazol-3-yl-acetamide series, even single-atom modifications on the 5-aryl ring can profoundly alter target engagement, selectivity, and pharmacokinetic properties. The 4-fluorophenyl group in the title compound introduces a specific electron‑withdrawing effect and steric profile that are not recapitulated by the des‑fluoro (5‑phenyl), 4‑chloro, or 4‑methyl analogues. Published SAR studies on related isoxazole‑acetamide chemotypes demonstrate that halogen substitution can invert selectivity between paralogous targets or shift potency by orders of magnitude [1]. Consequently, treating any in‑class compound as a drop‑in replacement without quantitative benchmarking carries a high risk of irreproducible results.

Quantitative Differentiation Evidence for 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide


MAO‑A Inhibitory Potency: IC50 6 nM in Recombinant Human Enzyme Assay

The compound inhibits human recombinant MAO‑A with an IC50 of 6 nM, measured in Sf9 cell‑expressed enzyme using 5‑hydroxytryptamine as substrate [1]. This value is approximately 350‑fold lower than its IC50 for MAO‑B (2.1 µM) in the same assay system, indicating strong isoform selectivity. By comparison, the des‑fluoro analogue (5‑phenyl variant) has not been reported to exhibit equivalent MAO‑A potency in publicly available databases, suggesting that the 4‑fluorophenyl group contributes critically to MAO‑A engagement.

monoamine oxidase A neuropharmacology in vitro enzyme inhibition

MAO‑B Inhibition: Moderate Micromolar Activity Allows Isoform‑Selective Window

Against human recombinant MAO‑B, the compound displays an IC50 of 2.1 µM under the same assay conditions (Sf9‑expressed enzyme, 5‑phenylacetaldehyde substrate) [1]. This yields a MAO‑B/MAO‑A selectivity ratio of ~350, which is inverted relative to many legacy MAO inhibitors such as selegiline (MAO-B selective) and clorgyline (MAO-A selective). The 4-fluorophenyl group appears to drive the selectivity profile; the 4-chloro analogue (where data exist in the broader isoxazole‑acetamide series) often shows a shifted selectivity vector [2].

monoamine oxidase B selectivity profile enzyme panel

PPARα Antagonism: Annotated Target Engagement Differentiates from In‑Class PPAR Agonists

The Therapeutic Target Database annotates this compound as a PPARα antagonist [1]. This functional assignment distinguishes it from the majority of isoxazole‑acetamide analogues, which are frequently profiled as kinase or GPCR modulators. The des‑fluoro analogue and other 5‑phenyl congeners have not been annotated as PPARα ligands, implying that the 4‑fluorophenyl moiety may be a key determinant of nuclear receptor binding.

PPAR alpha nuclear receptor metabolic disease

Commercial Purity Benchmarking: ≥95% by HPLC for Reproducible Screening

The compound is supplied at a purity of ≥95% (HPLC) by multiple vendors [1]. In contrast, several closely related 5‑arylisoxazole‑3‑acetamide derivatives are listed at 90–93% purity by non‑specialist suppliers. This 2‑5% purity differential, while modest, can be significant in high‑sensitivity biochemical or cellular assays where trace impurities may confound dose‑response data.

purity specification quality control compound procurement

High‑Confidence Application Scenarios for 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide


Monoamine Oxidase A (MAO‑A) Probe for Central Nervous System and Metabolic Research

The compound’s nanomolar MAO‑A IC50 (6 nM) and 350‑fold selectivity over MAO‑B make it suitable as a small‑molecule probe for studying MAO‑A‑driven neurotransmission, neuroinflammation, and peripheral amine metabolism. It can serve as a chemical starting point for exploring non‑classical MAO‑A inhibitor chemotypes, complementary to the propargylamine and hydrazine scaffolds [1].

PPARα Antagonist Tool for Nuclear Receptor Pharmacology

As one of the few annotated PPARα antagonists in the isoxazole‑acetamide class, the compound may be used in cell‑based assays to interrogate PPARα‑mediated lipid metabolism, mitochondrial biogenesis, and circadian gene regulation. It offers a structurally distinct alternative to widely used PPARα agonists (e.g., fibrates) [2].

Structure–Activity Relationship (SAR) Anchor for 5‑Arylisoxazole‑3‑acetamide Libraries

Because the 4‑fluorophenyl substituent introduces measurable changes in MAO isoform selectivity and target annotation relative to the 5‑phenyl and 5‑chloro analogues, the compound can serve as a reference standard for SAR studies aimed at optimizing target engagement or reducing off‑target activity within isoxazole‑acetamide compound collections [1].

Quote Request

Request a Quote for 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.